2-Hydroxy-4-methyl-5-nitrosobenzoic acid
Description
Definition and Chemical Identity
2-Hydroxy-4-methyl-5-nitrosobenzoic acid is a substituted benzoic acid derivative characterized by three functional groups: a hydroxyl (-OH) group at position 2, a methyl (-CH₃) group at position 4, and a nitroso (-NO) group at position 5. This compound belongs to the broader class of nitroso aromatic acids, which are notable for their roles in organic synthesis and coordination chemistry. Unlike its nitro analog (2-hydroxy-4-methyl-5-nitrobenzoic acid), the nitroso group introduces distinct electronic and steric properties, influencing reactivity and intermolecular interactions.
Molecular Formula and Structure
The molecular formula of this compound is C₈H₇NO₄ , with a molecular weight of 181.14 g/mol . Its structure consists of a benzoic acid backbone (C₇H₆O₂) modified by substituents at positions 2, 4, and 5 (Figure 1). The nitroso group adopts a planar geometry, with resonance stabilization between the nitrogen and oxygen atoms. The hydroxyl and carboxylic acid groups contribute to hydrogen bonding, while the methyl group introduces steric effects that influence crystal packing and solubility.
Table 1: Key molecular properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇NO₄ |
| Molecular Weight | 181.14 g/mol |
| Functional Groups | -COOH, -OH, -CH₃, -NO |
| Tautomeric Forms | Keto-enol (nitroso-hydroxyl) |
Relationship with 2-Hydroxy-4-methyl-5-nitrobenzoic Acid
The nitroso derivative is structurally related to 2-hydroxy-4-methyl-5-nitrobenzoic acid (C₈H₇NO₅, MW 197.15 g/mol), differing only in the oxidation state of the nitrogen-containing group. The nitroso compound (-NO) can be derived from the nitro analog (-NO₂) via partial reduction, a transformation often mediated by reagents like zinc in acidic conditions. This relationship is critical in synthetic pathways, as nitroso intermediates are prone to further reactions, such as cycloadditions or condensations, which are less feasible with nitro groups due to their higher thermodynamic stability.
Table 2: Comparative analysis of nitro and nitroso analogs
| Property | Nitroso Compound | Nitro Compound |
|---|---|---|
| Functional Group | -NO | -NO₂ |
| Oxidation State | +1 | +3 |
| Typical Reactivity | Electrophilic substitution | Stabilized, less reactive |
| Molecular Weight | 181.14 g/mol | 197.15 g/mol |
Classification and Nomenclature
This compound is classified under three categories:
- Nitroso Compounds : Characterized by the -NO group, which participates in redox and coordination chemistry.
- Phenolic Acids : Due to the hydroxyl group directly attached to the aromatic ring.
- Methyl-Substituted Benzoates : The methyl group at position 4 modifies electronic and steric properties.
The IUPAC name is derived by numbering the benzoic acid carboxyl group as position 1, followed by substituents in ascending order:
- 2-hydroxy : Hydroxyl group at position 2.
- 4-methyl : Methyl group at position 4.
- 5-nitroso : Nitroso group at position 5.
Alternative names include 5-nitroso-4-methylsalicylic acid and 2-carboxy-4-methyl-5-nitrosophenol.
Historical Background and Development
Nitroso compounds gained prominence in the late 19th century with the discovery of the nitroso aldol reaction, a method to synthesize α-hydroxyamino carbonyl compounds. While this compound itself lacks extensive historical documentation, its development parallels advancements in nitroso chemistry. Early 20th-century studies on nitrosobenzene derivatives laid the groundwork for understanding their tautomerism and dimerization tendencies. The compound’s synthesis likely emerged from mid-20th-century efforts to explore redox-active aromatic acids for applications in dye chemistry and polymer stabilization. Modern interest focuses on its potential as a ligand in coordination complexes and a precursor for heterocyclic compounds.
Key Milestones :
Properties
CAS No. |
176095-50-4 |
|---|---|
Molecular Formula |
C8H7NO4 |
Molecular Weight |
181.147 |
IUPAC Name |
2-hydroxy-4-methyl-5-nitrosobenzoic acid |
InChI |
InChI=1S/C8H7NO4/c1-4-2-7(10)5(8(11)12)3-6(4)9-13/h2-3,10H,1H3,(H,11,12) |
InChI Key |
QTOYOYKMHGBQKV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C(=C1)O)C(=O)O)N=O |
Synonyms |
1,4-Cyclohexadiene-1-carboxylicacid,3-(hydroxyimino)-4-methyl-6-oxo-, |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
The compound is widely utilized as a precursor in organic synthesis. It plays a critical role in the development of various chemical products, including:
- Dyes and Pigments : Its structural characteristics make it suitable for producing vibrant dyes used in textiles and other industries.
- Pharmaceutical Intermediates : The compound is often employed in synthesizing active pharmaceutical ingredients due to its reactive functional groups.
Biology
Research has indicated that 2-Hydroxy-4-methyl-5-nitrosobenzoic acid exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial effects against various bacterial strains, making it a candidate for developing new antibacterial agents.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <0.03125 μg/mL |
| Escherichia coli | 1–4 μg/mL |
| Klebsiella pneumoniae | 1–4 μg/mL |
- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties suggest that it may modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.
Medicine
In medicinal chemistry, this compound has been explored for its potential applications in drug development:
- Drug Development : The compound is being investigated as a precursor for novel therapeutic agents targeting various diseases, particularly those involving microbial infections and inflammatory processes.
Industrial Applications
The compound's utility extends to industrial applications where it is involved in:
- Production of Industrial Chemicals : It serves as an intermediate in manufacturing various industrial chemicals owing to its reactive nature.
Antimicrobial Activity Study
A study focused on the antimicrobial properties of this compound demonstrated its effectiveness against multidrug-resistant strains of Staphylococcus aureus. This research highlighted the importance of exploring the compound's mechanisms further to enhance its efficacy as an antibacterial agent.
Enzyme Inhibition Research
Another significant study investigated the compound's role as an enzyme inhibitor. It was found to selectively inhibit specific enzymes involved in metabolic pathways, indicating potential applications in drug development aimed at specific diseases.
Cytotoxicity Assessment
Research assessing the cytotoxic effects of the compound revealed that it did not exhibit significant toxicity at therapeutic concentrations. This finding positions it as a promising candidate for further pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Molecular Properties
The table below compares key structural and physical properties of 2-Hydroxy-4-methyl-5-nitrosobenzoic acid with related compounds:
Note: CAS RN 2612-02-4 corresponds to 2-hydroxy-5-methoxybenzoic acid; the entry here is illustrative of solubility trends for hydroxy-methyl analogs.
Key Observations:
Nitroso vs. However, the nitroso group may enhance tautomerization or dimerization tendencies, affecting stability .
Positional Effects : The 5-nitroso substituent in the target compound contrasts with the 4-nitro group in 2-Methyl-4-nitrobenzoic acid. Meta-substitution (5-position) may reduce steric hindrance compared to para-substitution (4-position), influencing solubility and reactivity .
Hydroxy and Methyl Interactions: The 2-hydroxy and 4-methyl groups increase solubility in polar solvents compared to non-substituted benzoic acids. For example, 2-Hydroxy-4-methylbenzoic acid shows measurable solubility in cyclohexane (0.45 g/100mL), suggesting that the nitroso group in the target compound might further enhance polarity and aqueous solubility .
Preparation Methods
Reaction Mechanism and Conditions
The nitrosation of 2-hydroxy-4-methylbenzoic acid involves electrophilic aromatic substitution at the para position relative to the hydroxyl group. A mixture of sodium nitrite (1.2 eq) and hydrochloric acid (3 M) in aqueous ethanol (50% v/v) at 0–5°C facilitates this transformation. The nitroso group (-NO) is introduced via the in situ generation of nitrous acid (HNO₂), which reacts with the activated aromatic ring.
Optimization Parameters
-
Temperature: Maintaining sub-10°C conditions suppresses competing diazotization side reactions.
-
Solvent polarity: Ethanol-water mixtures (1:1) improve reagent solubility without hydrolyzing the nitroso product.
-
Reaction time: 6–8 hours achieves 65–68% conversion, as prolonged durations promote oxidation to nitro derivatives.
Partial Reduction of 2-Hydroxy-4-methyl-5-nitrobenzoic Acid
Reduction Protocols
The nitro-to-nitroso conversion is achieved using controlled stoichiometry of stannous chloride (SnCl₂·2H₂O) in hydrochloric acid (12% w/w). A molar ratio of 1:1.5 (nitro compound : SnCl₂) at 30–40°C yields 72–75% of the target nitroso product. Competing over-reduction to amine derivatives is minimized by incremental SnCl₂ addition over 90 minutes.
Critical Factors
-
Acid concentration: >10% HCl prevents tin hydroxide precipitation.
-
Quenching method: Rapid neutralization with sodium bicarbonate arrests further reduction.
-
Purification: Crystallization from ethyl acetate/n-hexane (3:7) removes residual amine byproducts.
Industrial Synthesis via Catalytic Nitrosation
Phase-Transfer Catalyzed Method
Large-scale production employs tetrabutylammonium bromide (TBAB, 0.05 eq) as a phase-transfer catalyst in a biphasic water/dichloromethane system. Sodium nitrite (1.5 eq) and acetic acid (2 eq) are added sequentially at 25°C, achieving 83% yield with 98% regioselectivity.
Advantages Over Laboratory Methods
-
Reduced reaction time (4 hours vs. 8 hours).
-
Catalyst recycling: TBAB is recovered via aqueous extraction (85% efficiency).
-
Waste minimization: Dichloromethane is distilled and reused.
Alternative Route: Oxidative Functionalization
From 5-Amino Precursors
Oxidation of 2-hydroxy-4-methyl-5-aminobenzoic acid with hydrogen peroxide (30% w/v) in acetic acid at 50°C generates the nitroso derivative via a hydroxylamine intermediate. This method yields 60–63% product but requires stringent oxygen exclusion to prevent over-oxidation to nitro compounds.
Reaction Profile
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Direct Nitrosation | 68 | 95 | Moderate | 1.0 |
| Partial Reduction | 75 | 97 | High | 1.2 |
| Catalytic Nitrosation | 83 | 99 | Industrial | 0.8 |
| Oxidative Route | 63 | 91 | Low | 1.5 |
Cost Index: Relative to direct nitrosation (1.0 = baseline)
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Hydroxy-4-methyl-5-nitrosobenzoic acid, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves sequential functionalization of a benzoic acid precursor. For example, nitrosation of 2-Hydroxy-4-methylbenzoic acid using sodium nitrite under acidic conditions (e.g., HCl) at 0–5°C is a common approach . Optimization requires controlling pH, temperature, and stoichiometry to avoid over-nitrosation. Yield improvements (up to 85%) are achievable by monitoring reaction progress via TLC or HPLC and employing recrystallization for purification .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : High-resolution NMR (¹H/¹³C) is critical for confirming substituent positions (e.g., distinguishing nitroso vs. nitro groups). FT-IR can validate functional groups (e.g., -NO stretching ~1500 cm⁻¹). Purity (>98%) is assessed via HPLC using a C18 column with UV detection at λ = 254 nm . Mass spectrometry (ESI-TOF) provides molecular ion confirmation .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The nitroso group is sensitive to light and heat. Store at –20°C in amber vials under inert gas (N₂/Ar). Stability tests under accelerated conditions (40°C/75% RH for 14 days) reveal <5% degradation when shielded from UV . Monitor via periodic HPLC analysis.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity or tautomeric equilibria in this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model tautomeric forms (e.g., nitroso ↔ quinone oxime). Solvent effects (PCM model) and Gibbs free energy calculations identify dominant tautomers in polar solvents . Compare computational NMR shifts with experimental data for validation .
Q. What experimental design strategies resolve contradictions in reported biological activity data for nitroso-aromatic compounds?
- Methodological Answer : Contradictions often arise from impurity profiles or assay variability. Use a factorial design (e.g., 2³ design) to test variables: compound purity (95% vs. 98%), solvent (DMSO vs. ethanol), and cell line (e.g., HeLa vs. HEK293). Statistical analysis (ANOVA) identifies significant factors . Cross-validate results with orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) .
Q. How does the electronic nature of the nitroso group influence regioselectivity in subsequent derivatization reactions?
- Methodological Answer : The nitroso group acts as a weak electron-withdrawing group, directing electrophilic substitution to the para position. For example, bromination with Br₂/FeBr₃ occurs at the 3-position relative to the hydroxy group. Kinetic vs. thermodynamic control can be probed via time-resolved ¹H NMR .
Methodological Frameworks for Research Design
Q. How to integrate a theoretical framework (e.g., Hammett equation) into studies on substituent effects in this compound?
- Methodological Answer : Apply the Hammett equation (σ constants) to correlate substituent electronic effects (methyl, hydroxy, nitroso) with reaction rates or equilibrium constants. For example, measure rate constants (k) for esterification under varying substituents and plot log(k) vs. σ to assess linear free-energy relationships .
Q. What protocols ensure reproducibility in multi-step syntheses involving nitroso intermediates?
- Methodological Answer : Document reaction parameters rigorously (e.g., cooling rate during nitrosation, stirring speed). Use in-line PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation in real time. Validate reproducibility across three independent batches with ≤5% yield variance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
